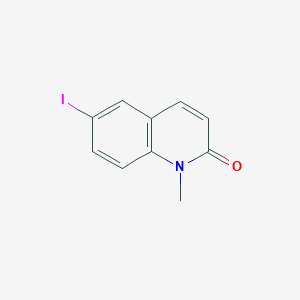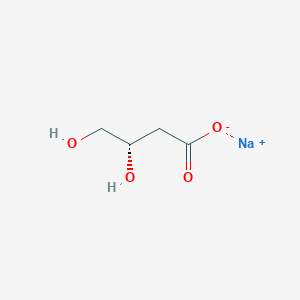
Sodium (S)-3,4-dihydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-3,4-dihydroxybutanoate is a chemical compound that belongs to the class of organic sodium salts It is derived from (S)-3,4-dihydroxybutanoic acid, where the hydrogen ion of the carboxyl group is replaced by a sodium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3,4-dihydroxybutanoate typically involves the neutralization of (S)-3,4-dihydroxybutanoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
(S)-3,4-dihydroxybutanoic acid+NaOH→Sodium (S)-3,4-dihydroxybutanoate+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more complex processes, including the use of biotechnological methods where microorganisms are employed to produce (S)-3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide. This method is advantageous due to its potential for high yield and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (S)-3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.
Reduction: Reduction can yield 3,4-dihydroxybutanol.
Substitution: Substitution reactions can produce derivatives such as 3,4-dichlorobutanoate or 3,4-dibromobutanoate.
Applications De Recherche Scientifique
Sodium (S)-3,4-dihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium (S)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways where it is converted into other metabolites. The hydroxyl groups play a crucial role in its reactivity, allowing it to undergo various biochemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium ®-3,4-dihydroxybutanoate: The enantiomer of Sodium (S)-3,4-dihydroxybutanoate, with similar chemical properties but different biological activity.
Sodium 3-hydroxybutanoate: Lacks one hydroxyl group compared to this compound, leading to different reactivity and applications.
Sodium 4-hydroxybutanoate: The hydroxyl group is located at a different position, resulting in distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C4H7NaO4 |
|---|---|
Poids moléculaire |
142.09 g/mol |
Nom IUPAC |
sodium;(3S)-3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
NOWFAQVJTIYOTK-DFWYDOINSA-M |
SMILES isomérique |
C([C@@H](CO)O)C(=O)[O-].[Na+] |
SMILES canonique |
C(C(CO)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
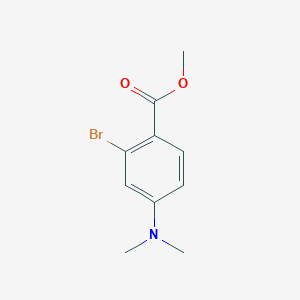
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
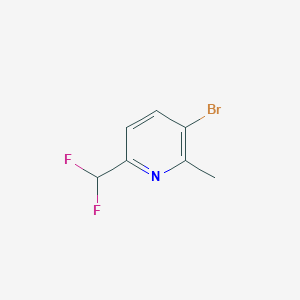
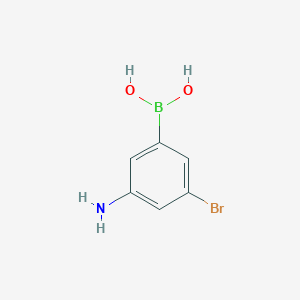
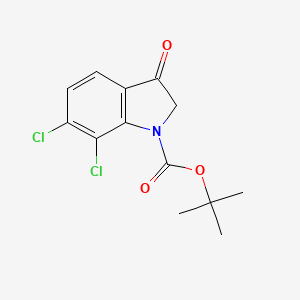
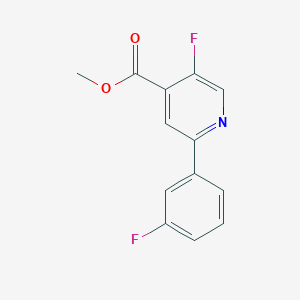

![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
